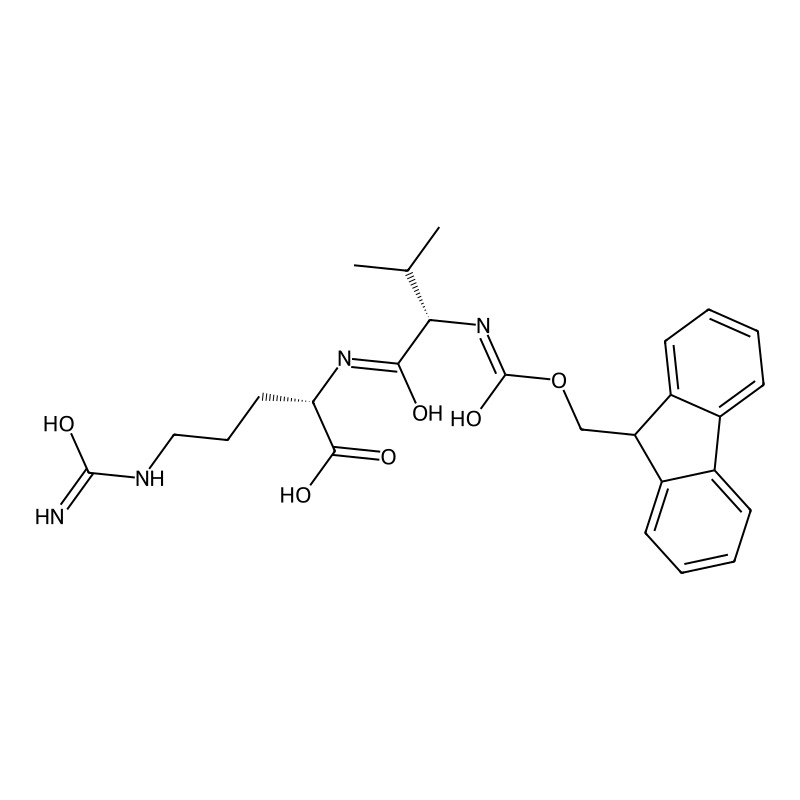

(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid) is a complex organic compound characterized by its unique structural features, including a fluorene moiety and various functional groups such as amides and ureas. This compound is notable for its potential applications in medicinal chemistry, particularly in drug design due to its intricate structure that may interact favorably with biological targets.

- Wear gloves and eye protection when handling the compound.

- Work in a well-ventilated fume hood.

- Dispose of waste according to proper chemical waste disposal procedures.

The chemical reactivity of this compound can be analyzed through various types of reactions, including:

- Amide Formation: The reaction between carboxylic acids and amines to form amides is a crucial step in the synthesis of this compound. The presence of the fluorene group may influence the reaction kinetics and thermodynamics.

- Urea Formation: The urea linkage in the compound can participate in hydrolysis reactions under acidic or basic conditions, leading to the release of ammonia and the corresponding carboxylic acid.

- Nucleophilic Substitution: The methoxycarbonyl group can undergo nucleophilic attack, which may alter the compound's biological activity.

These reactions are mediated by specific enzymes in biological systems, highlighting the importance of the compound's structure in determining its reactivity and stability

The synthesis of (S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid) typically involves several steps:

- Protection of Amino Groups: Initial protection of amino groups is crucial to prevent unwanted reactions during subsequent steps.

- Formation of Urea Linkage: Reacting an appropriate amine with a carbonyl compound to form the urea linkage.

- Coupling Reactions: Utilizing coupling agents to facilitate the formation of peptide bonds between amino acids or derivatives.

- Deprotection Steps: Finally, removing protective groups to yield the final product.

Each step requires careful optimization of conditions such as temperature, pH, and solvent choice to maximize yield and purity .

This compound holds potential applications in various fields:

- Medicinal Chemistry: Its unique structure may lead to the development of new therapeutic agents targeting specific diseases, particularly cancer and infectious diseases.

- Biotechnology: Could be utilized in designing enzyme inhibitors or as a scaffold for drug discovery.

- Material Science: The fluorene moiety might provide interesting properties for materials used in organic electronics or photonics .

Interaction studies involving (S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid) focus on its binding affinity to biological macromolecules such as proteins and nucleic acids. Techniques such as:

- Surface Plasmon Resonance (SPR): To assess binding kinetics and affinity.

- Nuclear Magnetic Resonance (NMR): To study conformational changes upon binding.

- Molecular Docking Studies: To predict interaction sites and affinities with target proteins.

These studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic use .

Several compounds share structural similarities with (S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid). Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1. N-(fluorenyl)methoxycarbonyl-L-alanine | Fluorene moiety, methoxycarbonyl group | Used in peptide synthesis |

| 2. 5-(fluorenyl)uracil | Fluorene ring, uracil base | Antiviral activity |

| 3. Fluorenylmethanol | Simple alcohol derivative | Solvent properties in organic synthesis |

The uniqueness of (S)-2-((S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-methylbutanamido)-5-ureidopentanoic acid lies in its combination of multiple functional groups that may enhance its biological activity compared to these simpler analogs .

Solid-phase peptide synthesis represents the method of choice for the synthesis of 9-fluorenylmethyloxycarbonyl-protected citrulline derivatives, with the 9-fluorenylmethyloxycarbonyl group serving as the primary amino-protecting strategy [1]. The synthesis begins with the attachment of the first amino acid to an appropriate resin, typically Rink amide resin for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids [14] [15]. The loading of 2-chlorotrityl chloride resin involves dissolving the first amino acid in dichloromethane with N,N-diisopropylethylamine, followed by addition to the resin and agitation for several hours [15].

The fundamental solid-phase peptide synthesis cycle consists of three critical steps: deprotection, coupling, and washing [1] [3]. Deprotection involves the removal of the 9-fluorenylmethyloxycarbonyl group using 20% piperidine in N,N-dimethylformamide, typically performed in two treatments of 2 and 18 minutes respectively [14] [15]. The coupling reaction utilizes activated amino acids in the presence of coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium or O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate [1] [14].

Monitoring of the solid-phase peptide synthesis process employs several qualitative tests, including the Kaiser test for detecting free primary amino groups [24] [28]. The Kaiser test utilizes ninhydrin to produce a characteristic dark blue color in the presence of unreacted amino groups, providing rapid feedback on coupling completion [28]. Additionally, quantitative monitoring through 9-fluorenylmethyloxycarbonyl determination via spectrophotometry at 301 nm allows for precise tracking of deprotection efficiency and resin loading throughout the synthesis [28].

| Parameter | Optimal Conditions | Duration |

|---|---|---|

| Deprotection | 20% piperidine in N,N-dimethylformamide | 2 min + 18 min |

| Coupling | 3-4 equivalents amino acid, coupling reagent | 30-60 min |

| Washing | N,N-dimethylformamide, dichloromethane | 5 × 30 seconds each |

For challenging sequences containing citrulline residues, specialized protocols may be required to prevent aggregation and ensure complete coupling [24] [25]. The incorporation of sequence-assisted peptide synthesis strategies, utilizing charged pre-sequences such as lysine or glutamic acid residues, has proven effective in mitigating aggregation issues during the synthesis of hydrophobic or β-sheet forming sequences [26].

Solution-Phase Coupling Strategies

Solution-phase peptide synthesis employs liquid-phase methodologies where both coupling partners remain in solution throughout the reaction process [4]. This approach offers advantages in terms of reaction monitoring and optimization of reaction conditions, particularly for the synthesis of protected peptide fragments intended for subsequent ligation reactions [4]. The fundamental strategy involves the activation of the carboxyl group of the N-protected amino acid followed by nucleophilic attack by the amino group of the coupling partner [19].

Carbodiimide-based reagents constitute the most widely utilized class of coupling agents in solution-phase synthesis [4] [38]. Dicyclohexylcarbodiimide and N,N'-diisopropylcarbodiimide activate carboxyl groups through the formation of O-acylisourea intermediates, which subsequently react with amino nucleophiles to form the desired amide bond [4] [38]. The use of 1-hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole as additives significantly enhances coupling efficiency while reducing racemization risks [4] [5].

Active ester methodologies represent an alternative approach in solution-phase coupling, involving the pre-formation of activated esters prior to aminolysis [4]. Common active esters include N-hydroxysuccinimide esters, pentafluorophenyl esters, and 1-hydroxybenzotriazole esters [5]. These intermediates can be isolated and purified, providing enhanced control over reaction stoichiometry and reducing the formation of side products [4].

Mixed anhydride methods employ the in situ formation of anhydrides between the carboxylic acid substrate and reagents such as ethyl chloroformate or isobutyl chloroformate [38]. While effective for many coupling reactions, mixed anhydrides require careful temperature control and rapid addition of the amino component to minimize side reactions [38].

| Coupling Method | Reaction Time | Temperature | Solvent System |

|---|---|---|---|

| Dicyclohexylcarbodiimide/1-hydroxybenzotriazole | 2-12 hours | 0-25°C | Dichloromethane, N,N-dimethylformamide |

| Mixed anhydride | 30 minutes | -15 to 0°C | Dichloromethane, tetrahydrofuran |

| Active ester | 1-4 hours | 0-25°C | N,N-dimethylformamide, dichloromethane |

The choice of solvent system plays a crucial role in solution-phase coupling efficiency [20]. Aprotic solvents such as N,N-dimethylformamide, dichloromethane, and dimethyl sulfoxide are preferred due to their ability to dissolve both polar and nonpolar substrates while not interfering with the coupling mechanism [20]. Solvent selection must also consider the solubility requirements of the specific citrulline derivative and any protecting groups present in the molecule [20].

Optimization of Coupling Reagents (EEDQ vs HATU)

The selection of appropriate coupling reagents represents a critical factor in achieving high yields and minimizing side reactions during the synthesis of citrulline-containing peptides [5] [18]. Two prominent coupling reagents, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline and hexafluorophosphate azabenzotriazole tetramethyl uronium, demonstrate distinct mechanistic pathways and performance characteristics [5] [12] [18].

N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline operates through a unique mechanism involving the formation of carbonic anhydride intermediates [5] [12]. This reagent activates carboxylic acids slowly but consumes the activated intermediate rapidly, thereby minimizing the accumulation of reactive species and reducing epimerization risks [5]. The reagent demonstrates particular effectiveness with sterically hindered amino acids and has shown superior performance compared to traditional carbodiimide-based systems in certain applications [12].

Hexafluorophosphate azabenzotriazole tetramethyl uronium functions through the formation of 1-hydroxy-7-azabenzotriazole active esters via an O-acylisouronium salt intermediate [11] [18]. This third-generation coupling reagent exhibits exceptional efficiency and reduced racemization compared to earlier benzotriazole-based systems [11] [18]. The mechanism involves initial formation of a carboxylate anion that attacks the uronium center, followed by rapid displacement by 1-hydroxy-7-azabenzotriazole to generate the active ester [18].

| Reagent | Mechanism | Epimerization Rate | Coupling Time | Optimal pH Range |

|---|---|---|---|---|

| N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline | Carbonic anhydride formation | < 1% | 2-6 hours | 7.0-8.5 |

| Hexafluorophosphate azabenzotriazole tetramethyl uronium | 1-hydroxy-7-azabenzotriazole ester formation | < 0.5% | 15-60 minutes | 8.0-9.0 |

Comparative studies have demonstrated that hexafluorophosphate azabenzotriazole tetramethyl uronium generally provides faster coupling rates and higher yields than N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline [5]. However, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline shows advantages in specific applications involving highly hindered substrates or reactions requiring extended reaction times [5] [12]. The choice between these reagents often depends on the specific structural features of the target molecule and the acceptable reaction timeframe [5].

Solvent compatibility represents another crucial consideration in reagent selection [18] [19]. Hexafluorophosphate azabenzotriazole tetramethyl uronium requires activation by organic bases such as N,N-diisopropylethylamine and performs optimally in N,N-dimethylformamide or dichloromethane [18]. N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline can function in a broader range of solvents and does not require external base activation [12].

Epimerization Challenges in Citrulline Residue Incorporation

Epimerization represents a significant challenge in the synthesis of citrulline-containing peptides, particularly due to the electron-withdrawing nature of the urea functional group and the extended side chain structure [10] [16]. The mechanism of epimerization involves the abstraction of the α-hydrogen by base, leading to the formation of an enolate anion that can be protonated from either face, resulting in racemization at the α-carbon [10].

Several factors contribute to increased epimerization risk during citrulline incorporation [10]. Elevated reaction temperatures enhance the rate of α-hydrogen abstraction and enolate formation [10]. The use of strong bases or extended reaction times in basic conditions significantly increases the likelihood of racemization [10]. Additionally, the presence of electron-withdrawing groups adjacent to the reactive center, such as the carbonyl groups in peptide bonds, can stabilize enolate intermediates and promote epimerization [10].

Suppression of epimerization requires careful optimization of reaction conditions and reagent selection [10] [5]. Low-temperature reactions, typically conducted at 0°C or below, significantly reduce the rate of epimerization [10]. The selection of apolar solvents, when substrate solubility permits, helps minimize base-catalyzed side reactions [10]. However, the limited solubility of citrulline derivatives in nonpolar solvents often necessitates the use of polar aprotic solvents with careful pH control [10].

| Reaction Condition | Epimerization Rate (%) | Temperature (°C) | Reaction Time |

|---|---|---|---|

| Standard coupling conditions | 8-15% | 25 | 2-4 hours |

| Low temperature with 1-hydroxy-7-azabenzotriazole | 2-5% | 0 | 4-8 hours |

| N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline coupling | 1-3% | 0-25 | 6-12 hours |

| Flow chemistry conditions | < 1% | 25-40 | 2-10 minutes |

The incorporation of additives such as 1-hydroxybenzotriazole or 1-hydroxy-7-azabenzotriazole significantly reduces epimerization rates [5] [10]. These additives function by rapidly trapping activated acyl intermediates, thereby reducing their exposure to basic conditions [10]. The use of 1-hydroxy-7-azabenzotriazole-based coupling reagents has shown particular effectiveness in minimizing racemization compared to traditional benzotriazole systems [5].

Native chemical ligation methodologies offer an alternative approach for incorporating citrulline residues without epimerization [10]. This technique involves the formation of amide bonds through the reaction of peptide thioesters with N-terminal cysteine residues, followed by intramolecular rearrangement [10]. While highly effective for epimerization-free coupling, native chemical ligation requires specific structural features and may not be applicable to all synthetic targets [10].

Flow chemistry approaches have emerged as promising strategies for reducing epimerization through shortened reaction times and precise control of reaction parameters [10]. The rapid mixing and short residence times characteristic of flow systems minimize the exposure of activated intermediates to epimerization-promoting conditions [10].

Purification Techniques and Analytical Validation (HPLC, Mass Spectrometry)

High-performance liquid chromatography serves as the primary method for both purification and analytical validation of citrulline-containing peptides [7] [8] [32]. Reverse-phase high-performance liquid chromatography represents the most widely employed mode, utilizing C18 stationary phases with acetonitrile-water gradient systems containing 0.1% trifluoroacetic acid as ion-pairing reagent [7] [8]. The hydrophobic interactions between the peptide and the stationary phase enable separation based on differences in hydrophobicity among peptide components and impurities [8].

Analytical method development for citrulline derivatives requires careful optimization of gradient conditions to achieve adequate resolution between the target compound and closely related impurities [7] [33]. Typical gradient profiles employ linear increases from 5-20% acetonitrile to 60-80% acetonitrile over 20-30 minutes at flow rates of 1.0 mL/min [7]. Detection is performed at 214 nm where peptide bonds exhibit strong absorption, providing quantitative assessment of peptide purity [31] [33].

| Chromatographic Parameter | Analytical Conditions | Preparative Conditions |

|---|---|---|

| Column | C18, 4.6 × 250 mm, 5 μm | C18, 21.2 × 250 mm, 10 μm |

| Flow rate | 1.0 mL/min | 10-20 mL/min |

| Gradient | 5-80% acetonitrile, 30 min | 20-60% acetonitrile, 45 min |

| Detection wavelength | 214 nm | 214 nm, 280 nm |

| Sample load | 1-10 μg | 10-200 mg |

Preparative high-performance liquid chromatography purification requires scaling of analytical methods to accommodate larger sample loads while maintaining resolution [32] [35]. The transition from analytical to preparative scale involves proportional increases in column diameter, flow rate, and injection volume [35]. Preparative columns typically employ larger particle sizes (10-15 μm) to reduce back pressure while maintaining adequate resolution [32].

Mass spectrometry validation provides definitive molecular weight confirmation and structural characterization of purified peptides [9] [21]. Electrospray ionization mass spectrometry represents the preferred ionization technique for peptide analysis due to its soft ionization characteristics and ability to produce multiply charged ions [21]. The electrospray process involves the formation of charged droplets that undergo solvent evaporation to generate gas-phase ions suitable for mass analysis [21].

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry offers an alternative approach for peptide characterization, particularly useful for higher molecular weight compounds [22]. This technique employs co-crystallization of the analyte with an appropriate matrix, typically α-cyano-4-hydroxycinnamic acid, followed by laser-induced desorption and ionization [22]. The time-of-flight mass analyzer separates ions based on their mass-to-charge ratios, providing accurate molecular weight determination [22].

| Mass Spectrometry Technique | Mass Range (Da) | Accuracy (ppm) | Sample Preparation |

|---|---|---|---|

| Electrospray ionization | 100-10,000 | ± 5-10 | Direct injection |

| Matrix-assisted laser desorption/ionization | 500-100,000 | ± 10-50 | Matrix co-crystallization |

| Liquid chromatography-mass spectrometry | 100-5,000 | ± 2-5 | Chromatographic separation |

Peptide content determination requires amino acid analysis to quantify the total peptide content relative to water, salts, and other non-peptide components [31] [34]. This analysis provides the peptide content percentage, which when combined with high-performance liquid chromatography purity data, enables calculation of the absolute amount of correct peptide in the sample [31] [34].

The protease-mediated cleavage mechanism of Fmoc-Val-Cit-OH operates through specific recognition and hydrolysis by lysosomal cathepsin B, a cysteine protease highly upregulated in malignant cells [3] [4]. Cathepsin B recognizes the dipeptide sequence and cleaves the amide bond between the P1 residue (citrulline) and the P1' position, typically occupied by a para-aminobenzyl carbamate (PABC) self-immolative spacer [3] [5].

The enzymatic recognition follows the Schechter and Berger nomenclature, where cathepsin B demonstrates specificity for hydrophobic residues at the P2 position (valine) and basic or neutral residues at the P1 position (citrulline) [3] [6]. The citrulline residue, being isoelectronic with arginine but lacking its positive charge, provides optimal balance between enzymatic recognition and plasma stability [7] [6].

Following cathepsin B-mediated cleavage, the PABC spacer undergoes spontaneous 1,6-elimination, releasing the unmodified cytotoxic payload [8] [9]. This self-immolative mechanism ensures traceless drug release, maintaining full payload potency upon intracellular liberation [5] [10]. The entire cleavage process exhibits rapid kinetics, with payload release half-times ranging from 15-30 minutes under physiological cathepsin B concentrations [10] [11].

Initial investigations suggested cathepsin B as the sole protease responsible for Val-Cit cleavage; however, subsequent gene knockout studies revealed that multiple cathepsins, including cathepsin K and cathepsin L, can cleave this dipeptide sequence [7] [3]. This broader substrate specificity potentially contributes to off-target toxicity in normal tissues expressing these proteases [12].

Comparative Performance in ADC Platforms (Val-Cit vs Val-Ala vs Val-Lys)

Comprehensive comparative studies have evaluated the performance characteristics of three primary dipeptide linker systems: valine-citrulline (Val-Cit), valine-alanine (Val-Ala), and valine-lysine (Val-Lys) in ADC applications [13] [14] [15].

Stability Profiles

Val-Cit linkers demonstrate excellent stability in human plasma, maintaining over 90% integrity after 24 hours of incubation [13] [16]. However, these linkers exhibit significant instability in mouse plasma due to susceptibility to carboxylesterase 1C (Ces1C), which cleaves the linker and causes premature payload release during preclinical evaluation [17] [3]. This species-specific instability presents challenges for translating preclinical efficacy data to clinical outcomes.

Val-Ala linkers show superior cross-species stability, maintaining integrity in both human and mouse plasma systems [13] [16]. Studies demonstrate that Val-Ala-based ADCs retain over 95% stability in human plasma and show significantly improved stability in mouse plasma compared to Val-Cit counterparts [13]. This enhanced stability profile makes Val-Ala linkers particularly valuable for preclinical development programs.

Val-Lys linkers exhibit intermediate stability profiles, showing good stability in human plasma but moderate susceptibility to enzymatic degradation in rodent systems [14]. The positively charged lysine residue contributes to increased hydrophilicity but may also increase susceptibility to certain proteases [18].

Enzymatic Cleavage Efficiency

Cathepsin B cleavage efficiency varies significantly among the three dipeptide systems. Val-Cit serves as the reference standard with maximal cleavage efficiency, exhibiting rapid enzymatic recognition and hydrolysis [13] [18]. Val-Ala demonstrates approximately 50% of the cleavage rate observed with Val-Cit, resulting in slower but still effective payload release [13] [19]. Val-Lys shows the lowest cleavage efficiency among the three systems, with cleavage rates approximately 30% of the Val-Cit reference [18].

Despite reduced cleavage rates, both Val-Ala and Val-Lys linkers maintain sufficient enzymatic recognition to enable effective payload release in target cells expressing high cathepsin B levels [13] [14]. The slower release kinetics may actually provide advantages in certain therapeutic contexts by extending payload residence time within target cells.

Impact on Payload Release Kinetics and Therapeutic Efficacy

Payload release kinetics represent a critical parameter determining ADC therapeutic efficacy, as release rates directly influence intratumoral drug concentrations and therapeutic outcomes [10] [20]. The relationship between linker chemistry and release kinetics demonstrates significant complexity, with both cleavage efficiency and subsequent self-immolation rates contributing to overall payload liberation [10].

Release Kinetics Profiles

Val-Cit linkers exhibit the fastest payload release kinetics, with half-times typically ranging from 15-30 minutes under physiological cathepsin B concentrations [10] [11]. This rapid release ensures efficient payload liberation following ADC internalization and lysosomal trafficking. The fast kinetics support achievement of threshold cytotoxic concentrations necessary for tumor cell elimination [10].

Val-Ala linkers demonstrate intermediate release kinetics, with payload liberation half-times extending to 30-60 minutes [13] [10]. While slower than Val-Cit, these kinetics remain sufficiently rapid to achieve therapeutic payload concentrations within target cells. The extended release profile may provide advantages for payloads requiring sustained intracellular exposure for optimal activity [10].

Val-Lys linkers show the slowest release kinetics among the three systems, with half-times ranging from 45-90 minutes [18]. This extended release profile may limit therapeutic efficacy for rapidly proliferating tumor cells but could provide advantages for targeting slowly dividing cancer stem cells or establishing sustained cytotoxic pressure [10].

Therapeutic Efficacy Correlations

Clinical and preclinical studies demonstrate strong correlations between payload release kinetics and therapeutic efficacy metrics [10] [20]. ADCs utilizing Val-Cit linkers consistently demonstrate potent antitumor activity in xenograft models, with efficacy directly correlating with intratumoral payload concentrations [13] [10]. The rapid release kinetics enable achievement of threshold drug concentrations necessary for tumor stasis and regression.

Val-Ala-based ADCs show comparable therapeutic efficacy to Val-Cit systems in multiple tumor models, despite slower release kinetics [13] [16]. This suggests that the improved stability profile and reduced off-target toxicity of Val-Ala linkers may compensate for slightly reduced release efficiency. Studies comparing trastuzumab-based ADCs with Val-Cit and Val-Ala linkers showed similar antitumor activity and histopathological characteristics [13].

The therapeutic window, defined as the ratio between maximally tolerated dose and minimum effective dose, varies significantly among linker systems [10]. Val-Ala linkers demonstrate broader therapeutic windows compared to Val-Cit, attributed to reduced systemic toxicity from improved stability profiles [13] [16]. This enhanced therapeutic window enables dose escalation and potentially improved clinical outcomes.

Aggregation Propensity and Hydrophobicity Challenges

Hydrophobicity-induced aggregation represents one of the most significant challenges limiting the development and clinical application of ADCs utilizing traditional dipeptide linkers [21] [22] [23]. The hydrophobic nature of linker-payload combinations can transform hydrophilic antibodies into aggregation-prone molecules, compromising pharmaceutical properties and therapeutic performance [22] [24].

Hydrophobicity Contributions

The para-aminobenzyl carbamate (PABC) moiety commonly used in dipeptide linkers contributes significantly to overall ADC hydrophobicity [21] [23]. Val-Cit-PABC linkers demonstrate particularly high hydrophobicity, with LogP values increasing proportionally with drug-to-antibody ratio (DAR) [25] [26]. At DAR levels of 4, Val-Cit-based ADCs show measurable aggregation (approximately 1.8%), while attempts to achieve higher DAR values (6-8) result in severe aggregation exceeding 15% [27] [26].

Val-Ala linkers exhibit significantly reduced hydrophobicity compared to Val-Cit systems, enabling higher DAR achievement with limited aggregation [27] [13]. Studies demonstrate that Val-Ala-based ADCs can achieve DAR values up to 7.4 with aggregation levels remaining below 10% [27]. This reduced hydrophobicity stems from the shorter alanine side chain compared to the extended citrulline residue [19] [28].

Aggregation Mechanisms

ADC aggregation typically occurs through exposure of hydrophobic patches created by linker-payload conjugation [22] [24]. The hydrophobic regions interact with similar patches on other ADC molecules, initiating nucleation events that propagate into larger aggregate structures [24]. Once formed, these aggregates serve as nucleation sites for further aggregation, ultimately leading to precipitation and loss of therapeutic activity [22].

Thermal stress studies reveal direct correlations between linker hydrophobicity and aggregation propensity [25] [26]. ADCs with more hydrophobic linker-payload combinations demonstrate accelerated aggregation rates under elevated temperatures, indicating reduced physical stability [25]. The aggregation process appears independent of antibody sequence, suggesting that linker properties predominantly determine aggregation behavior [25].

Manufacturing and Formulation Implications

Aggregation propensity directly impacts ADC manufacturing and formulation requirements [24] [29]. Highly hydrophobic ADCs require specialized processing conditions, including reduced concentrations, modified buffer systems, and incorporation of stabilizing excipients [24] [29]. These requirements increase manufacturing complexity and costs while potentially limiting final product concentrations.

Formulation scientists have developed various strategies to mitigate hydrophobicity-induced aggregation, including incorporation of hydrophilic polymer scaffolds such as polyethylene glycol (PEG), polysarcosine, and cyclodextrins [30] [23]. However, these approaches add synthetic complexity and may introduce immunogenicity concerns [23]. Alternative strategies involve solid-phase conjugation methods that prevent aggregation during the conjugation process itself [24].

Impact on Pharmacokinetics and Safety

Aggregated ADCs demonstrate altered pharmacokinetic profiles characterized by accelerated plasma clearance and reduced tumor accumulation [21] [22]. The enhanced clearance results from recognition and uptake by the reticuloendothelial system, which processes aggregated proteins as foreign materials [22]. This accelerated clearance reduces therapeutic efficacy while potentially increasing off-target toxicity.

XLogP3

Dates

Explore Compound Types